N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide
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Description
Bifuran is a type of organic compound that contains two furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Ethylenediamine is an organic compound with the formula C2H4(NH2)2. This colorless liquid with an ammonia-like odor is a widely used building block in chemical synthesis .
Synthesis Analysis
Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . The synthesis of bifuran-based compounds has been reported in literature and involves various chemical reactions .Molecular Structure Analysis
The molecular structure of bifuran consists of two furan rings . Ethylenediamine is a linear molecule with two amine groups (-NH2) attached to the ends of a two-carbon chain .Chemical Reactions Analysis
Ethylenediamine, being a basic amine, can participate in a variety of chemical reactions, such as acting as a ligand in coordination chemistry . Bifuran compounds can also undergo various chemical reactions, but the specifics would depend on the exact compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, ethylenediamine is a colorless liquid with an ammonia-like odor . It’s a basic amine and is widely used in chemical synthesis . Bifuran is a type of organic compound that contains two furan rings . The exact properties of “N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide” would depend on the specifics of its molecular structure.Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For instance, ethylenediamine is corrosive and can cause burns and eye damage. It may also cause respiratory irritation . The safety and hazards of “N’-({[2,2’-bifuran]-5-yl}methyl)ethanediamide” would need to be determined through specific testing.
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-10(14)11(15)13-6-7-3-4-9(17-7)8-2-1-5-16-8/h1-5H,6H2,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWILHKDTOOGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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